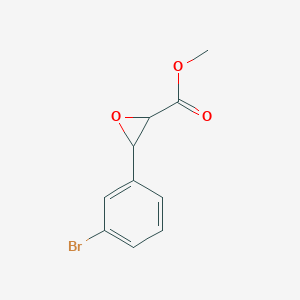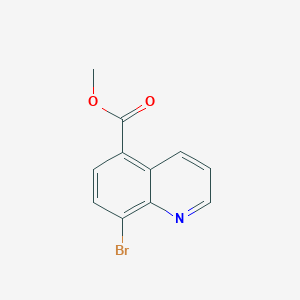
Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate
Vue d'ensemble
Description
Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of oxirane, a three-membered cyclic ether, and contains a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with methyl glycidate in the presence of a base such as sodium hydroxide. The reaction proceeds via an epoxidation mechanism, forming the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions. The process may include the use of catalysts to enhance the reaction rate and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Epoxide ring-opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and reduction: The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide.
Epoxide ring-opening: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Epoxide ring-opening: Formation of diols or other functionalized compounds.
Oxidation and reduction: Formation of carboxylic acids or alcohols.
Applications De Recherche Scientifique
Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate involves its reactivity as an epoxide and the presence of the bromophenyl group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The bromophenyl group can participate in various substitution reactions, further enhancing the compound’s versatility in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate
- Methyl 3-(2-Bromophenyl)oxirane-2-carboxylate
- Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate
Uniqueness
Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The specific arrangement of functional groups in this compound allows for selective reactions and the formation of distinct products compared to its analogs.
Propriétés
IUPAC Name |
methyl 3-(3-bromophenyl)oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)9-8(14-9)6-3-2-4-7(11)5-6/h2-5,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBABJTXJZXTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B1393943.png)


![2-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393946.png)


![2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1393951.png)



![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one](/img/structure/B1393956.png)



